N-[(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYLBENZAMIDE
Overview
Description
N-[(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYLBENZAMIDE is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties
Preparation Methods
The synthesis of N-[(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYLBENZAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclocondensation reaction involving hydrazine and a 1,3-diketone.
Substitution Reactions: The pyrazole ring undergoes substitution reactions to introduce the diphenyl groups at positions 1 and 3.
Formation of the Benzamide Moiety: The benzamide moiety is introduced through a reaction between the pyrazole derivative and 4-methylbenzoyl chloride.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
N-[(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYLBENZAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and BRAF V600E
Pathways: It interferes with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation and induction of cell death
Comparison with Similar Compounds
N-[(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYLBENZAMIDE can be compared with other similar compounds, such as:
Rimonabant: A pyrazole derivative used as an anti-obesity drug.
Celecoxib: A pyrazole derivative with anti-inflammatory properties.
Epirizole: A pyrazole derivative with antiviral activity.
Properties
IUPAC Name |
N-[(1,3-diphenylpyrazol-4-yl)methyl]-4-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-18-12-14-20(15-13-18)24(28)25-16-21-17-27(22-10-6-3-7-11-22)26-23(21)19-8-4-2-5-9-19/h2-15,17H,16H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZVUUXEOQGPER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.